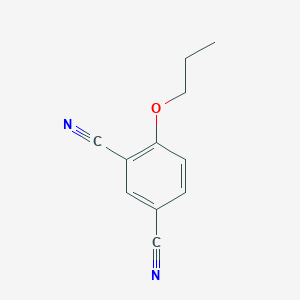![molecular formula C9H9ClN2O2 B12095700 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)
1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a benzimidazole core structure with a methyl group at the 1-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, reducing virulence gene expression and biofilm formation . The compound’s effects are mediated through its binding to target proteins, leading to altered cellular processes.
Comparación Con Compuestos Similares
1-Methyl-1H-benzimidazole: A closely related compound with similar structural features but lacking the carboxylic acid group.
1-Methyl-1H-benzo[D]imidazole-2-thiol: Another derivative with a thiol group at the 2-position, exhibiting different chemical properties.
1-Methyl-1H-benzo[D]imidazole-2-amine: A compound with an amine group at the 2-position, showing enhanced activity in certain biological assays.
Uniqueness: 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1-methylbenzimidazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Clave InChI |
KONVTDKVOWCAHZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)

![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)

![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)



![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)


